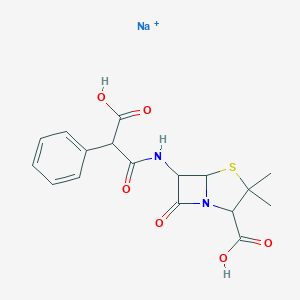

Carbenicillin Disodium

Description

Properties

IUPAC Name |

disodium;(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYJTGSCYUUYAL-YCAHSCEMSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4697-36-3 (Parent) | |

| Record name | Carbenicillin disodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004800946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045820 | |

| Record name | Carbenicillin disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4800-94-6 | |

| Record name | Carbenicillin disodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004800946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbenicillin disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium [2S-(2α,5α,6β)]-6-(carboxylatophenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBENICILLIN DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TS4B3H261 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Carbenicillin Disodium in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbenicillin, a semi-synthetic carboxypenicillin, exerts its bactericidal effects on Escherichia coli by disrupting the integrity of the bacterial cell wall. This guide provides a detailed examination of the molecular interactions and cellular consequences of carbenicillin exposure in E. coli. It delves into the core mechanism of action, focusing on the inhibition of Penicillin-Binding Proteins (PBPs), the subsequent physiological and morphological changes, and the key mechanisms of bacterial resistance. This document synthesizes quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary bactericidal activity of carbenicillin is achieved through the targeted inhibition of crucial enzymes involved in the synthesis of peptidoglycan, the primary structural component of the E. coli cell wall.[1][2] This process can be broken down into several key stages:

-

Penetration of the Outer Membrane: As a Gram-negative bacterium, E. coli possesses an outer membrane that acts as a selective barrier. Carbenicillin traverses this membrane, primarily through porin channels, to gain access to the periplasmic space.[1]

-

Targeting Penicillin-Binding Proteins (PBPs): Within the periplasm, carbenicillin's primary targets are the Penicillin-Binding Proteins (PBPs).[2][3] These are a group of transpeptidases, carboxypeptidases, and endopeptidases essential for the final steps of peptidoglycan synthesis and maintenance.

-

Inhibition of Transpeptidation: Carbenicillin, like other β-lactam antibiotics, acts as a structural analog of the D-Ala-D-Ala terminus of the peptidoglycan precursor. It covalently binds to the active site of PBPs, specifically acylating a serine residue. This irreversible binding inactivates the enzyme, preventing the crucial transpeptidation step, which is responsible for cross-linking the peptidoglycan chains.[3][4]

-

Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking weakens the cell wall, rendering it unable to withstand the internal osmotic pressure of the cell.[1] This leads to a loss of structural integrity, ultimately resulting in cell lysis and bacterial death, particularly in actively dividing cells.[1][4] The process of cell lysis is often mediated by the activity of bacterial autolysins.[3]

Signaling Pathway of Carbenicillin Action

The following diagram illustrates the key steps in the mechanism of action of carbenicillin in E. coli.

Caption: Mechanism of Carbenicillin Action in E. coli.

Quantitative Data on Carbenicillin Efficacy

The effectiveness of carbenicillin against E. coli can be quantified through various metrics, primarily the Minimum Inhibitory Concentration (MIC).

| Parameter | Value Range for E. coli | Reference |

| Minimum Inhibitory Concentration (MIC) | 1.56 µg/mL - 64 µg/mL | [5] |

| Concentration for ~50% cell death in preformed biofilms | ≥ 32 µg/mL | [6] |

| Typical working concentration in laboratory settings | 50 - 100 µg/mL | [5] |

Note: MIC values can vary depending on the specific strain of E. coli, the presence of resistance mechanisms, and the experimental conditions.

Morphological and Cellular Changes in E. coli

Exposure of E. coli to carbenicillin at or above the MIC induces distinct morphological changes that are observable through microscopy.

-

Cell Elongation: Inhibition of specific PBPs involved in cell division (like PBP3) while others involved in cell elongation remain active can lead to the formation of long, filamentous cells.

-

Spheroplast Formation: As the cell wall continues to weaken due to the inhibition of peptidoglycan cross-linking, the cells lose their characteristic rod shape and become spherical. These osmotically sensitive spherical cells are known as spheroplasts.

-

Beaded Chains: In some cases, carbenicillin-treated cells exhibit swelling at the septal region, leading to the formation of beaded chains.[1]

-

Cell Lysis: The final and most dramatic morphological change is the complete rupture of the cell, or lysis, due to the inability of the weakened cell wall to counteract the internal turgor pressure.[1]

Experimental Workflow for Observing Morphological Changes

The following diagram outlines a typical workflow for studying the morphological effects of carbenicillin on E. coli using electron microscopy.

Caption: Workflow for Morphological Analysis of Carbenicillin-treated E. coli.

Mechanisms of Resistance in E. coli

The clinical efficacy of carbenicillin can be compromised by the development of resistance in E. coli. The primary mechanisms of resistance include:

-

Enzymatic Degradation by β-Lactamases: This is the most common mechanism of resistance. E. coli can acquire genes encoding β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring of carbenicillin, rendering the antibiotic inactive.

-

Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can lead to a decreased binding affinity of carbenicillin for its target enzymes. This reduced affinity requires higher concentrations of the antibiotic to achieve an inhibitory effect.

-

Reduced Outer Membrane Permeability: Changes in the structure or expression of porin channels in the outer membrane can restrict the influx of carbenicillin into the periplasmic space, thereby reducing its access to the target PBPs.

-

Efflux Pumps: E. coli can utilize efflux pumps to actively transport carbenicillin out of the periplasm and across the outer membrane, preventing the antibiotic from reaching a sufficiently high concentration to inhibit the PBPs.

Logical Relationship of Resistance Mechanisms

The following diagram illustrates how different resistance mechanisms can counteract the action of carbenicillin.

Caption: Overview of Carbenicillin Resistance Mechanisms in E. coli.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of carbenicillin against E. coli.

Materials:

-

E. coli strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Carbenicillin disodium salt

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare Carbenicillin Stock Solution: Prepare a concentrated stock solution of carbenicillin in a suitable sterile solvent (e.g., water).

-

Prepare Bacterial Inoculum:

-

Inoculate a single colony of E. coli into CAMHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution of Carbenicillin:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the carbenicillin stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

-

-

Inoculation: Add 10 µL of the diluted bacterial suspension to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of carbenicillin that completely inhibits visible growth of E. coli. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Penicillin-Binding Protein (PBP) Binding Assay (Competitive Assay)

This protocol describes a general method to assess the binding of carbenicillin to E. coli PBPs using a fluorescently labeled penicillin as a reporter.

Materials:

-

E. coli cell culture

-

Carbenicillin disodium salt

-

Bocillin FL (fluorescently labeled penicillin)

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE equipment

-

Fluorescence gel scanner

Procedure:

-

Bacterial Cell Preparation:

-

Grow E. coli to the mid-log phase.

-

Harvest the cells by centrifugation and wash with PBS.

-

Resuspend the cell pellet in PBS to a desired concentration.

-

-

Competitive Binding:

-

Incubate aliquots of the cell suspension with varying concentrations of carbenicillin for a specific time (e.g., 30 minutes) at 37°C to allow for binding to the PBPs.

-

-

Fluorescent Labeling:

-

Add a fixed, saturating concentration of Bocillin FL to each sample and incubate for a shorter period (e.g., 10 minutes) at 37°C. Bocillin FL will bind to the PBPs that are not already occupied by carbenicillin.

-

-

Cell Lysis and Membrane Preparation:

-

Lyse the cells (e.g., by sonication).

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

-

SDS-PAGE and Fluorescence Detection:

-

Resuspend the membrane pellets in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

-

Data Analysis: The intensity of the fluorescent bands corresponding to the different PBPs will be inversely proportional to the amount of carbenicillin bound. By quantifying the band intensities at different carbenicillin concentrations, the IC50 value (the concentration of carbenicillin required to inhibit 50% of Bocillin FL binding) for each PBP can be determined.

Bacterial Cell Lysis Assay

This protocol provides a method to quantify carbenicillin-induced cell lysis by monitoring the decrease in optical density of a bacterial culture.

Materials:

-

E. coli culture

-

Carbenicillin disodium salt

-

Spectrophotometer

-

Shaking incubator (37°C)

Procedure:

-

Culture Preparation: Grow an E. coli culture in a suitable broth to the early logarithmic phase of growth.

-

Treatment:

-

Divide the culture into flasks.

-

Add carbenicillin at various concentrations (e.g., 1x, 2x, 5x MIC) to the test flasks.

-

Maintain one flask as an untreated control.

-

-

Monitoring Lysis:

-

Incubate all flasks at 37°C with shaking.

-

At regular time intervals (e.g., every 30 minutes), measure the optical density (OD) at 600 nm for each culture.

-

-

Data Analysis: Plot the OD600 values against time for each carbenicillin concentration and the control. A significant decrease in OD over time in the carbenicillin-treated cultures compared to the control is indicative of cell lysis. The rate of lysis can be calculated from the slope of the curve.

Conclusion

Carbenicillin disodium remains a significant antibiotic, and a thorough understanding of its mechanism of action in E. coli is crucial for its effective use and for the development of strategies to overcome resistance. Its primary mode of action, the inhibition of PBP-mediated peptidoglycan synthesis, leads to predictable and observable consequences for the bacterial cell. By employing the quantitative methods and experimental protocols outlined in this guide, researchers can further investigate the intricate details of this antibiotic-pathogen interaction, paving the way for advancements in antibacterial drug discovery and development.

References

- 1. Evaluation of antibiotic efficacy using electron microscopy: morphological effects of guanylureido cephalosporin, BL-P1654, and carbenicillin on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Susceptibility testing of anaerobic bacteria with 100-microg carbenicillin disks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Antibiotic susceptibility assays [bio-protocol.org]

- 5. Carbenicillin - Wikipedia [en.wikipedia.org]

- 6. Bactericidal Efficacy of the Combination of Maresin-like Proresolving Mediators and Carbenicillin Action on Biofilm-Forming Burn Trauma Infection-Related Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Stability of Carbenicillin Disodium in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Carbenicillin Disodium in solution. Carbenicillin, a semi-synthetic penicillin antibiotic, is susceptible to degradation in aqueous environments, which can impact its therapeutic efficacy and safety. Understanding the kinetics and mechanisms of its degradation is crucial for the development of stable pharmaceutical formulations and for ensuring its potency in research applications. This document details the factors influencing its stability, presents available quantitative data, outlines experimental protocols for stability assessment, and illustrates key pathways and workflows.

Factors Influencing the Stability of Carbenicillin Disodium

The primary mechanism of Carbenicillin Disodium degradation in solution is the hydrolysis of the β-lactam ring, rendering the antibiotic inactive. The rate of this degradation is significantly influenced by several factors:

-

pH: Carbenicillin is most stable in the pH range of 6.5 to 8.0. It is more stable at lower pH compared to ampicillin. However, it is unstable in acidic conditions.

-

Temperature: As with most chemical reactions, the degradation of Carbenicillin is accelerated at higher temperatures. Refrigeration or freezing of solutions is often recommended to extend its shelf-life.

-

Solvent/Buffer Composition: The type of intravenous solution or buffer can impact stability. Carbenicillin Disodium has been shown to be stable in dextrose 5% in water and normal saline for 24 hours at both 5°C and 25°C.

-

Presence of Other Drugs: Admixtures with certain other drugs can affect the stability of Carbenicillin. For instance, its combination with multiple B vitamins and vitamin C has been shown to be unstable at 25°C.

-

Enzymatic Degradation: The presence of β-lactamase enzymes will lead to the rapid hydrolysis of the β-lactam ring, inactivating the antibiotic.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of Carbenicillin Disodium in various solutions and under different storage conditions.

Table 1: Stability of Carbenicillin Disodium in Aqueous Solutions

| Concentration | Solvent | Storage Temperature | Duration | Stability |

| 50 mg/mL | Water | Room Temperature | Several hours | Stable |

| 50 mg/mL | Water | +4°C | Up to 5 days | Stable |

| 4-50 mg/mL | Ultrapure Water or 50% Ethanol | +4°C | Several weeks | Stable |

| 4-50 mg/mL | Ultrapure Water or 50% Ethanol | -20°C | Up to 6 months | Stable |

| 2% | Normal Saline | 5°C and 24°C | Not specified | Shelf-life may be longer than manufacturer's recommendation |

| 2% | 5% Dextrose in Water | 5°C and 24°C | Not specified | Shelf-life may be longer than manufacturer's recommendation |

Table 2: Stability of Carbenicillin Disodium (1 g/liter ) in Intravenous Solutions at 5°C and 25°C

| Intravenous Solution | Additive | Storage Temperature | Duration | % Activity Lost |

| Dextrose 5% in Water | None | 5°C and 25°C | 24 hours | Stable |

| Normal Saline | None | 5°C and 25°C | 24 hours | Stable |

| Maintenance Electrolytes in Dextrose 5% | None | 5°C and 25°C | 24 hours | Stable |

| Dextrose 5% in Water | Potassium Chloride (80 mEq/liter) | 5°C and 25°C | 24 hours | Stable |

| Dextrose 5% in Water | Sodium Bicarbonate (89.2 mEq/liter) | 5°C and 25°C | 24 hours | Stable |

| Dextrose 5% in Water | Hydrocortisone Sodium Succinate (500 mg/liter) | 5°C and 25°C | 24 hours | Stable |

| Dextrose 5% in Water | Gentamicin Sulfate (160 mg/liter) | 5°C and 25°C | 24 hours | Stable |

| Dextrose 5% in Water | Ampicillin Sodium (2 g/liter ) | 5°C and 25°C | 24 hours | Stable |

| Dextrose 5% in Water | Multiple B vitamins and Vitamin C | 25°C | 12 hours | 32% |

| Dextrose 5% in Water | Multiple B vitamins and Vitamin C | 25°C | 24 hours | 47% |

Experimental Protocols for Stability Assessment

The stability of Carbenicillin Disodium is typically assessed using High-Performance Liquid Chromatography (HPLC) for chemical stability and microbiological assays for potency.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate the intact drug from its degradation products.

Objective: To quantify the concentration of Carbenicillin Disodium and its degradation products over time.

Methodology:

-

Chromatographic System:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve good separation.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection Wavelength: UV detection at a wavelength where Carbenicillin shows significant absorbance (e.g., 230 nm).

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.

-

-

Preparation of Solutions:

-

Standard Solution: Prepare a stock solution of Carbenicillin Disodium of known concentration in a suitable solvent (e.g., water or mobile phase). Prepare a series of working standards by diluting the stock solution.

-

Sample Solution: Prepare the Carbenicillin Disodium solution to be tested at the desired concentration in the relevant medium (e.g., buffer of a specific pH, intravenous fluid).

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the standard solutions to generate a calibration curve.

-

Inject the sample solutions at specified time points (e.g., 0, 3, 6, 12, 24 hours) during the stability study.

-

Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the intact Carbenicillin.

-

-

Data Analysis:

-

Calculate the concentration of Carbenicillin Disodium in the samples at each time point using the calibration curve.

-

Determine the percentage of Carbenicillin remaining at each time point relative to the initial concentration.

-

The degradation kinetics (e.g., half-life) can be calculated by plotting the natural logarithm of the concentration versus time.

-

Microbiological Potency Assay

This assay determines the biological activity of Carbenicillin Disodium.

Objective: To measure the potency of Carbenicillin Disodium by its ability to inhibit the growth of a susceptible microorganism.

Methodology:

-

Test Organism: A susceptible strain of bacteria, such as Pseudomonas aeruginosa, is typically used.

-

Culture Media: Use an appropriate agar medium that supports the growth of the test organism.

-

Preparation of Standard and Sample Solutions:

-

Standard Solution: Prepare a stock solution of a Carbenicillin reference standard of known potency. From this, prepare a series of dilutions to be used for the standard curve.

-

Sample Solution: Prepare the Carbenicillin Disodium solution under investigation at a concentration expected to be within the range of the standard curve.

-

-

Assay Procedure (Cylinder-Plate Method):

-

Prepare agar plates seeded with the test organism.

-

Place sterile stainless steel or porcelain cylinders on the surface of the agar.

-

Fill the cylinders with the standard and sample solutions.

-

Incubate the plates under conditions suitable for the growth of the test organism (e.g., 30-35°C for 24-48 hours).

-

-

Data Analysis:

-

Measure the diameter of the zones of inhibition around each cylinder.

-

Plot the zone diameter versus the logarithm of the concentration for the standard solutions to create a standard curve.

-

Determine the potency of the sample solution by interpolating its zone of inhibition on the standard curve.

-

Visualizations

Degradation Pathway of Carbenicillin

The primary degradation pathway for Carbenicillin in aqueous solution is the hydrolytic cleavage of the β-lactam ring, leading to the formation of inactive penicilloic acid.

Caption: Hydrolytic Degradation of Carbenicillin.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the chemical stability of Carbenicillin Disodium in solution.

Caption: Carbenicillin Stability Testing Workflow.

Conclusion

The stability of Carbenicillin Disodium in solution is a critical parameter for its effective use in both clinical and research settings. This technical guide has summarized the key factors influencing its stability, provided available quantitative data, and detailed the experimental protocols for its assessment. By understanding and controlling the conditions that affect its degradation, researchers and drug development professionals can ensure the integrity and efficacy of Carbenicillin Disodium in their applications. Further studies are warranted to generate more comprehensive kinetic data across a wider range of pH and temperature conditions to build a more complete stability profile.

Carbenicillin Disodium: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectrum of activity of Carbenicillin Disodium against gram-negative bacteria. It includes a summary of its mechanism of action, quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and visualizations of key bacterial resistance pathways.

Executive Summary

Carbenicillin is a semi-synthetic penicillin antibiotic belonging to the carboxypenicillin class.[1] It exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis.[2] While effective against a range of gram-negative bacteria, its clinical utility has been impacted by the emergence of resistance. This document serves as a comprehensive resource for understanding the antibacterial profile of Carbenicillin, with a focus on its activity against clinically relevant gram-negative pathogens.

Spectrum of Activity and Mechanism of Action

Carbenicillin is primarily active against gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Proteus species.[2][3] Its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall.[2][4] By binding to these proteins, Carbenicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2]

dot

References

The Dawn of a New Defense: A Technical Guide to the Discovery and History of Carbenicillin

An in-depth exploration of the pioneering semi-synthetic penicillin that revolutionized the treatment of Gram-negative infections.

Executive Summary

This technical guide provides a comprehensive overview of the discovery, history, and development of Carbenicillin, a pivotal semi-synthetic penicillin. It details the scientific breakthroughs at Beecham Research Laboratories, the chemical synthesis of this crucial antibiotic, its mechanism of action, and its clinical significance, particularly against Pseudomonas aeruginosa. This document is intended for researchers, scientists, and drug development professionals, offering a detailed account of the experimental protocols, quantitative data, and the historical context of Carbenicillin's emergence as a therapeutic agent.

The Genesis of a Semi-Synthetic Penicillin: A Historical Perspective

The story of Carbenicillin is intrinsically linked to the broader narrative of penicillin development. Following the revolutionary discovery of penicillin by Alexander Fleming and its subsequent mass production, the medical world faced the growing challenge of bacterial resistance and the limited spectrum of natural penicillins. The breakthrough that paved the way for a new generation of antibiotics was the isolation and identification of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), by a team of scientists at Beecham Research Laboratories in 1957.[1][2][3] This discovery was a watershed moment, as it provided a versatile chemical scaffold upon which new side chains could be attached, leading to the creation of a vast array of semi-synthetic penicillins with tailored properties.

A dedicated team at Beecham, including John H. C. Nayler, played a crucial role in exploring the potential of 6-APA.[4] Their work led to the synthesis of Carbenicillin, a carboxypenicillin, which was a significant advancement due to its activity against problematic Gram-negative bacteria, most notably Pseudomonas aeruginosa. Marketed under the trade name Pyopen, Carbenicillin was released for general use in the mid-1970s, with an oral formulation, Carbenicillin indanyl sodium (Geocillin), receiving FDA approval in 1972.

The Architects of Innovation: Key Scientists at Beecham Research Laboratories

The development of the family of semi-synthetic penicillins at Beecham Research Laboratories was a collaborative effort of a talented team of scientists. While the discovery of 6-APA was a collective achievement, the following individuals were instrumental in the broader project that led to Carbenicillin:

-

Ralph Batchelor: A key member of the team that first isolated 6-APA.[2][3]

-

Peter Doyle: Played a significant role in the research and development of new penicillin derivatives.[5][6]

-

George Rolinson: Contributed to the discovery of 6-APA and the subsequent development of semi-synthetic penicillins.[2][3]

-

John H. C. Nayler: A prominent figure in the chemical synthesis of novel penicillins, and his name is associated with the patents for Carbenicillin's synthesis, highlighting his pivotal role.[4]

Their collective expertise in chemistry and microbiology propelled Beecham to the forefront of antibiotic research and development during this era.

The Chemical Blueprint: Synthesis of Carbenicillin

The synthesis of Carbenicillin is a classic example of semi-synthetic antibiotic development, involving the acylation of the 6-amino group of 6-aminopenicillanic acid (6-APA). The specific side chain that confers Carbenicillin's unique properties is derived from phenylmalonic acid.

General Synthesis Pathway

The fundamental reaction involves the coupling of a suitably activated derivative of phenylmalonic acid with 6-APA. A common method involves the use of a monoester of phenylmalonic acid to control the acylation reaction.

Experimental Protocol: A Representative Synthesis

The following protocol provides a representative method for the synthesis of Carbenicillin, based on the principles of acylating 6-APA with a phenylmalonic acid derivative.

Materials:

-

6-Aminopenicillanic acid (6-APA)

-

Monobenzyl phenylmalonate

-

Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Palladium on carbon (Pd/C) catalyst for debenzylation

-

Hydrogen gas source

-

Suitable buffer solutions for pH adjustment and extraction

-

Organic solvents for extraction and purification (e.g., ethyl acetate)

Procedure:

-

Activation of Phenylmalonic Acid Derivative: Monobenzyl phenylmalonate is dissolved in an anhydrous solvent. An equimolar amount of a coupling agent, such as DCC, is added to activate the carboxylic acid group for amide bond formation.

-

Acylation of 6-APA: A solution of 6-APA in a suitable solvent is added to the activated phenylmalonic acid derivative. The reaction mixture is stirred at a controlled temperature (typically cool to room temperature) to facilitate the acylation of the 6-amino group of 6-APA.

-

Work-up and Isolation of the Intermediate: The reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed with acidic and basic aqueous solutions to remove unreacted starting materials and impurities. The organic layer containing the benzyl-protected Carbenicillin is dried and the solvent is removed under reduced pressure.

-

Debenzylation: The isolated intermediate is dissolved in a suitable solvent and subjected to catalytic hydrogenation using a palladium on carbon catalyst and a hydrogen atmosphere. This step cleaves the benzyl protecting group from the carboxylic acid side chain.

-

Purification: The catalyst is removed by filtration. The resulting solution containing Carbenicillin is then purified, which may involve extraction, crystallization, or chromatographic techniques to yield the final product.

Mechanism of Action: Inhibiting Bacterial Cell Wall Synthesis

Like all penicillin antibiotics, Carbenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for the structural integrity of bacteria, particularly Gram-positive organisms, but is also a vital target in Gram-negative bacteria.

The key steps in Carbenicillin's mechanism of action are as follows:

-

Binding to Penicillin-Binding Proteins (PBPs): Carbenicillin penetrates the outer membrane of Gram-negative bacteria and binds to and inactivates penicillin-binding proteins (PBPs) located in the bacterial cell membrane.

-

Inhibition of Transpeptidation: PBPs are enzymes, specifically transpeptidases, that catalyze the final step of peptidoglycan synthesis. This step involves the cross-linking of peptide chains, which gives the cell wall its strength and rigidity.

-

Weakening of the Cell Wall and Lysis: By inhibiting this cross-linking process, Carbenicillin weakens the bacterial cell wall. The internal osmotic pressure of the bacterium then leads to cell lysis and death.

Quantitative Data: In Vitro Activity and Pharmacokinetics

The efficacy of an antibiotic is determined by its in vitro activity against specific pathogens and its pharmacokinetic profile in the human body.

In Vitro Susceptibility

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC ranges for Carbenicillin against key bacterial species.

| Bacterial Species | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | 3.13 - >1024 |

| Escherichia coli | 1.56 - 64 |

| Proteus mirabilis | 1.56 - 3.13 |

| Staphylococcus aureus | Varies significantly |

Note: MIC values can vary depending on the specific strain and testing methodology.

Pharmacokinetic Profile

The pharmacokinetic properties of Carbenicillin determine its absorption, distribution, metabolism, and excretion (ADME) in the body.

| Pharmacokinetic Parameter | Value |

| Bioavailability (Oral) | 30 - 40% |

| Protein Binding | 30 - 60% |

| Elimination Half-life | Approximately 1 hour |

| Metabolism | Minimal |

| Excretion | Primarily renal (30-40% unchanged in urine) |

Clinical Significance and Evolution

The introduction of Carbenicillin was a major clinical advance, providing a therapeutic option for serious infections caused by P. aeruginosa and other Gram-negative bacilli that were resistant to other available penicillins. It found significant use in treating urinary tract infections, bacteremia, and respiratory tract infections, particularly in immunocompromised patients.

Emergence of Resistance

As with all antibiotics, the extensive use of Carbenicillin led to the emergence of resistant bacterial strains. The primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of the penicillin molecule, rendering it inactive. Other mechanisms include alterations in the target PBPs and reduced permeability of the bacterial outer membrane.

The Next Generation: Successors to Carbenicillin

The challenge of Carbenicillin resistance spurred further research and development of new anti-pseudomonal penicillins with improved stability to β-lactamases and enhanced activity. This led to the development of agents such as:

-

Ticarcillin: A carboxypenicillin with a similar spectrum to Carbenicillin but with greater in vitro potency against P. aeruginosa.

-

Piperacillin: A ureidopenicillin with an even broader spectrum of activity, including enhanced potency against various Gram-negative bacteria.

These newer agents, often used in combination with β-lactamase inhibitors (e.g., clavulanic acid, tazobactam), have become mainstays in the treatment of severe Gram-negative infections.

Conclusion

Carbenicillin holds a significant place in the history of antimicrobial chemotherapy. Its development, born from the strategic manipulation of the 6-APA nucleus, marked a turning point in the fight against Gram-negative pathogens. While its clinical use has been largely superseded by newer, more potent agents, the scientific principles behind its discovery and the lessons learned from its use and the subsequent emergence of resistance continue to inform and guide modern antibiotic research and development. This technical guide serves as a testament to the ingenuity of the scientists at Beecham Research Laboratories and the enduring legacy of their pioneering work.

References

- 1. Feb. 24, 1962 - British research workers discover new type of Penicillin Substance.: Members of the Beecham Research Laboratories Research Team - were to be seen at the Savoy Hotel this afternoon - when a statement was made on the substance which the had discovered from which new types of penicillin can be produced that may overcome ''resistant'' germs and cause no ill effects in people normally sensitve to penicillin. It is said to be the most important ' break through' since Sir. Alexander Fleming's discovery of penicillin in 1929. The team members are F.R. Batchelor of Okcley, Suurey; F.P Stock Photo - Alamy [alamy.com]

- 2. Brockham National Chemical Landmark unveiled [rsc.org]

- 3. Formation of 6-Aminopenicillanic Acid, Penicillins, and Penicillin Acylase by Various Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Early discoveries in the penicillin series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peter Doyle (chemist) - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

A Deep Dive into the Molecular Distinctions Between Carbenicillin Disodium and Ampicillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular and functional differences between two pivotal semi-synthetic β-lactam antibiotics: Carbenicillin Disodium and Ampicillin. While both share the core penicillin structure and a fundamental mechanism of action, their distinct side chains impart significant differences in their chemical properties, antibacterial spectrum, and stability. This document outlines these differences through structural visualizations, comparative quantitative data, and detailed experimental protocols relevant to their characterization.

Core Structural Differences: The Decisive Side Chain

Both Carbenicillin and Ampicillin are built upon the 6-aminopenicillanic acid nucleus, which features a thiazolidine ring fused to a β-lactam ring. Their functional divergence stems from the different acyl side chains attached to the 6-amino group of this core structure.

Ampicillin , an aminopenicillin, is distinguished by the presence of an α-amino group on its phenylacetyl side chain. This addition broadens its spectrum of activity against many Gram-negative bacteria compared to penicillin G.

Carbenicillin , on the other hand, is a carboxypenicillin. Its defining feature is the substitution of the α-amino group with a carboxyl group on the phenylacetyl side chain. This seemingly minor alteration has profound implications for the molecule's properties, including its stability and activity against specific pathogens like Pseudomonas aeruginosa.[1][2] Carbenicillin is typically used as a disodium salt to enhance its solubility in water.

Below is a graphical representation of the molecular structures of Carbenicillin Disodium and Ampicillin, highlighting their shared core and distinct side chains.

Comparative Physicochemical and Biological Data

The structural dissimilarities between Carbenicillin Disodium and Ampicillin translate into distinct physicochemical and biological properties. These are summarized in the table below for ease of comparison.

| Property | Carbenicillin Disodium | Ampicillin |

| Chemical Class | Carboxypenicillin | Aminopenicillin |

| Molecular Formula | C₁₇H₁₆N₂Na₂O₆S[3] | C₁₆H₁₉N₃O₄S[4] |

| Molecular Weight | 422.4 g/mol [3] | 349.4 g/mol [4] |

| pKa | Not explicitly found | 2.5 (carboxyl group), 7.3 (amino group)[5] |

| Stability | More stable in acidic conditions and more resistant to heat.[1] Less susceptible to degradation by some β-lactamases.[6] | Less stable, particularly at non-neutral pH and higher temperatures.[1] |

| Spectrum of Activity | Broad-spectrum with notable activity against Pseudomonas aeruginosa and some Proteus species.[1][6] | Broad-spectrum, effective against many Gram-positive and Gram-negative bacteria.[2] |

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed methodologies for key experiments used in the characterization of β-lactam antibiotics.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the determination of the minimum concentration of an antibiotic required to inhibit the visible growth of a microorganism.

Methodology:

-

Preparation of Antibiotic Solutions: Prepare stock solutions of Carbenicillin Disodium and Ampicillin in sterile deionized water. The concentration of the stock solution should be at least 10 times the highest concentration to be tested.

-

Preparation of Inoculum: From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Broth Microdilution:

-

Dispense 100 µL of sterile MHB into each well of a 96-well microtiter plate.

-

Add 100 µL of the antibiotic stock solution to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

-

This will result in a range of antibiotic concentrations in the wells.

-

-

Inoculation: Inoculate each well with 10 µL of the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours in ambient air.

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

β-Lactamase Stability Assay (Spectrophotometric Method)

This protocol describes a method to assess the stability of Carbenicillin and Ampicillin in the presence of β-lactamase enzymes by monitoring the hydrolysis of the β-lactam ring.

Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of Carbenicillin Disodium and Ampicillin in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

Prepare a solution of purified β-lactamase enzyme in the same buffer. The concentration of the enzyme should be determined empirically to give a measurable rate of hydrolysis.

-

-

Spectrophotometric Measurement:

-

Set a UV-Vis spectrophotometer to the appropriate wavelength for monitoring the hydrolysis of the β-lactam ring (e.g., around 235 nm, where the intact β-lactam ring has a characteristic absorbance).

-

Equilibrate the substrate solution (Carbenicillin or Ampicillin) in a quartz cuvette to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small volume of the β-lactamase solution to the cuvette and mix quickly.

-

Immediately begin recording the absorbance at the chosen wavelength at regular intervals (e.g., every 5-10 seconds) for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Plot the absorbance versus time. The initial, linear portion of this curve represents the initial rate of hydrolysis.

-

Calculate the rate of hydrolysis using the Beer-Lambert law, based on the change in molar extinction coefficient upon cleavage of the β-lactam ring.

-

Compare the initial rates of hydrolysis for Carbenicillin and Ampicillin. A lower rate indicates greater stability in the presence of the β-lactamase.

-

Conclusion

The structural variance between Carbenicillin Disodium and Ampicillin, specifically the carboxyl group in the former versus the amino group in the latter, fundamentally dictates their respective chemical and biological profiles. Carbenicillin's carboxyphenyl side chain confers enhanced stability and a crucial advantage against certain Gram-negative pathogens, most notably P. aeruginosa. In contrast, Ampicillin's aminophenyl side chain provides a broader spectrum of activity against many common bacteria. Understanding these molecular distinctions is paramount for researchers and drug development professionals in the rational selection and design of β-lactam antibiotics for specific therapeutic applications and research contexts. The provided protocols offer standardized methods for the continued comparative evaluation of these and other β-lactam compounds.

References

- 1. Carboxypenicillin - Wikipedia [en.wikipedia.org]

- 2. ldh.la.gov [ldh.la.gov]

- 3. Beta Lactamase Assay [profoldin.com]

- 4. [PDF] A spectrophotometric assay of β-lactamase action on penicillins | Semantic Scholar [semanticscholar.org]

- 5. Ampicillin | C16H19N3O4S | CID 6249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Carbenicillin - Wikipedia [en.wikipedia.org]

The Pivotal Role of the Beta-Lactam Ring in Carbenicillin: A Technical Guide

Abstract

Carbenicillin, a semi-synthetic carboxypenicillin, has long been a subject of study in the field of antibacterial chemotherapy. Its efficacy, like all beta-lactam antibiotics, is intrinsically linked to the chemistry of its core structural feature: the four-membered beta-lactam ring. This technical guide provides an in-depth examination of this critical functional group. We will explore its role in the mechanism of action, specifically the inhibition of bacterial cell wall synthesis through the acylation of Penicillin-Binding Proteins (PBPs). Furthermore, this paper will detail the primary mechanism of bacterial resistance, where the hydrolytic destruction of the beta-lactam ring by beta-lactamase enzymes renders the antibiotic inert. This guide includes quantitative data on Carbenicillin's efficacy, detailed experimental protocols for studying its interaction with bacterial targets, and visualizations of the key molecular pathways and experimental workflows to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Mechanism of Action: The Beta-Lactam Ring as a Molecular Mimic

The bactericidal effect of Carbenicillin is a direct consequence of the chemical reactivity of its strained beta-lactam ring. This structure acts as a molecular mimic of the D-alanyl-D-alanine terminal of the peptide side chains in peptidoglycan, the primary structural component of the bacterial cell wall.[1][2][3]

1.1 Target Identification: Penicillin-Binding Proteins (PBPs)

The molecular targets for Carbenicillin are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][2] These enzymes, including transpeptidases and carboxypeptidases, are anchored in the bacterial cell membrane and are responsible for the final steps of peptidoglycan synthesis—specifically, the cross-linking of peptide chains that gives the cell wall its structural integrity.[4][5][6]

1.2 The Acylation Reaction

The mechanism of inhibition involves the PBP's active site serine residue, which mistakes the beta-lactam ring for its natural D-Ala-D-Ala substrate.[3][7] The inherent strain of the four-membered ring makes the amide bond highly susceptible to nucleophilic attack. The active site serine attacks the carbonyl carbon of the beta-lactam ring, causing the ring to open and form a stable, covalent acyl-enzyme complex.[5][7][8] This acylation process is effectively irreversible, sequestering the PBP and preventing it from carrying out its cell wall synthesis function.[3][5]

Bacterial Resistance: Targeting the Beta-Lactam Ring

The very feature that makes Carbenicillin effective—its reactive beta-lactam ring—is also its primary vulnerability to bacterial resistance mechanisms.

2.1 Enzymatic Inactivation by Beta-Lactamases

The most significant mechanism of resistance is the bacterial production of beta-lactamase enzymes.[1][3][9] These enzymes are hydrolases that specifically target and cleave the amide bond in the beta-lactam ring.[7][10] This hydrolysis reaction neutralizes the antibiotic by destroying its reactive core, rendering it incapable of acylating PBPs.[3][9] In Gram-negative bacteria, beta-lactamases are often located in the periplasmic space, providing a highly effective defense by destroying the antibiotic before it can reach its PBP targets on the inner membrane.[11]

2.2 Other Resistance Mechanisms

While beta-lactamase production is the most common form of resistance, other mechanisms exist:

-

Target Modification: Mutations in the genes encoding PBPs can alter their structure, reducing the binding affinity of Carbenicillin to its target.[1][9][12]

-

Reduced Permeability: Gram-negative bacteria can modify or reduce the number of porin channels in their outer membrane, restricting the entry of Carbenicillin into the periplasmic space.[11][12][13]

-

Efflux Pumps: Some bacteria possess membrane pumps that actively transport Carbenicillin out of the cell, preventing it from reaching a sufficient concentration to inhibit PBPs.[9][11][12]

Quantitative Analysis of Carbenicillin Efficacy

The efficacy of Carbenicillin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. MIC values can vary significantly depending on the bacterial species and the presence of resistance mechanisms.

| Bacterial Species | Condition | Reported MIC / Effective Concentration | Citation(s) |

| Staphylococcus aureus | - | 1 µg/mL | [14] |

| Pseudomonas aeruginosa | Susceptible | < 2 mg/L | [13] |

| Pseudomonas aeruginosa | Resistant | > 128 mg/L | [13] |

| Pseudomonas aeruginosa | - | ≈50% cell death at 16 µg/mL | [15] |

| Escherichia coli | - | ≈50% cell death at 32 µg/mL | [15] |

| Bacillus subtilis | Combination w/ MHY1387 | 2.5-fold reduction in MIC | [16] |

Experimental Protocols

Investigating the interaction between Carbenicillin and its bacterial targets requires specific biochemical assays.

4.1 Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the ability of Carbenicillin to bind to and inhibit PBPs by measuring its ability to compete with a labeled beta-lactam probe.

Methodology

-

Bacterial Membrane Preparation:

-

Culture bacteria to mid-logarithmic phase and harvest by centrifugation.

-

Wash the cell pellet with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).[17]

-

Resuspend cells in buffer and lyse them using a French press or sonication.

-

Isolate the cell membranes by ultracentrifugation.

-

Wash the membrane pellet to remove remaining soluble proteins and resuspend in buffer. Store at -70°C.[17]

-

-

Competition Binding:

-

Thaw membrane preparations on ice.

-

In separate tubes, incubate a fixed amount of membrane protein with increasing concentrations of unlabeled Carbenicillin for a set time (e.g., 10-30 minutes) at a controlled temperature (e.g., 25-37°C).

-

-

Probe Labeling:

-

Reaction Termination & Sample Preparation:

-

Stop the reaction by adding a sample buffer containing SDS and boiling the samples.

-

-

Gel Electrophoresis and Detection:

-

Data Analysis:

-

Quantify the band intensity for each PBP at each Carbenicillin concentration. A decrease in signal intensity with increasing Carbenicillin concentration indicates successful competition for the PBP binding site.

-

4.2 Beta-Lactamase Activity Assay

This colorimetric assay measures the activity of beta-lactamase enzymes in a bacterial sample using the chromogenic cephalosporin, Nitrocefin.

Methodology

-

Sample Preparation:

-

Prepare a bacterial lysate via sonication or by using chemical lysis reagents.[20][21]

-

Clarify the lysate by centrifugation to remove insoluble cell debris. The supernatant contains the soluble enzymes, including beta-lactamases.[21]

-

Alternatively, use the cell culture supernatant to measure secreted beta-lactamase activity.[22]

-

-

Standard Curve Preparation:

-

Prepare a standard curve of fully hydrolyzed Nitrocefin by incubating a stock solution with a strong base or a known high concentration of beta-lactamase.[21]

-

Create a serial dilution of the hydrolyzed Nitrocefin to correlate absorbance with product concentration.

-

-

Assay Procedure:

-

Measurement:

-

Data Analysis:

-

Determine the rate of reaction (Vo) from the linear portion of the absorbance vs. time plot.

-

Convert the rate of absorbance change to the rate of product formation (µmol/min) using the standard curve. This value represents the beta-lactamase activity in the sample.[23]

-

Conclusion

The beta-lactam ring is the cornerstone of Carbenicillin's antibacterial activity. Its ability to act as a suicide inhibitor of Penicillin-Binding Proteins by forming a stable covalent bond effectively halts bacterial cell wall construction, leading to cell death. However, this same chemical reactivity makes it a prime target for bacterial beta-lactamase enzymes, which represent the most prevalent and clinically significant mechanism of resistance. A thorough understanding of the structure-function relationship of the beta-lactam ring, facilitated by the quantitative and experimental methods detailed herein, is essential for the ongoing development of novel antibiotics and strategies to overcome bacterial resistance.

References

- 1. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

- 2. cmpt.ca [cmpt.ca]

- 3. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 4. Carbenicillin | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. youtube.com [youtube.com]

- 7. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. File:Penicillin Binding Protein 3 and Carbenicillin Interaction.png - Wikimedia Commons [commons.wikimedia.org]

- 9. What is the mechanism of Carbenicillin Disodium? [synapse.patsnap.com]

- 10. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 11. Mechanisms of Action of Carbapenem Resistance [mdpi.com]

- 12. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Penicillin-binding proteins, porins and outer-membrane permeability of carbenicillin-resistant and -susceptible strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rapid antibiotic sensitivity testing in microwell arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bactericidal Efficacy of the Combination of Maresin-like Proresolving Mediators and Carbenicillin Action on Biofilm-Forming Burn Trauma Infection-Related Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Compounds That Have an Anti-Biofilm Effect against Common Bacteria at Very Low Concentrations and Their Antibiotic Combination Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 18. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. content.abcam.com [content.abcam.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. β-lactamase activity assay [bio-protocol.org]

- 23. assaygenie.com [assaygenie.com]

Carbenicillin Disodium: A Technical Guide to Solubility and Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the solubility characteristics of Carbenicillin Disodium and detailed protocols for the preparation of stock solutions, a critical component in research and drug development applications. Carbenicillin Disodium is a semi-synthetic penicillin antibiotic, prized for its efficacy against a broad spectrum of Gram-negative bacteria and its enhanced stability over ampicillin, making it a preferred selective agent in molecular biology and cell culture.

Physicochemical Properties and Solubility Data

Carbenicillin Disodium is a white to off-white, hygroscopic crystalline powder.[1] Its molecular formula is C₁₇H₁₆N₂Na₂O₆S, with a molecular weight of approximately 422.36 g/mol .[2][3] Understanding its solubility in various solvents is paramount for the preparation of accurate and effective stock solutions.

Quantitative Solubility Data

The following table summarizes the solubility of Carbenicillin Disodium in common laboratory solvents. It is highly soluble in water, with limited solubility in organic solvents.

| Solvent | Solubility (approx.) | Notes |

| Water | 50-100 mg/mL | Readily soluble, forming a clear to slightly yellow solution.[2][4][5][6] |

| Ethanol | ~2.5 mg/mL | Significantly less soluble than in water.[7][8] |

| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | Moderately soluble.[7] |

| Methanol | Soluble | Specific quantitative data is limited, but it is soluble.[9] |

| PBS (pH 7.2) | ~5 mg/mL | Solubility is lower in buffered saline compared to pure water.[7] |

Preparation of Aqueous Stock Solutions

Aqueous stock solutions of Carbenicillin Disodium are the most common preparation for use in cell culture and molecular biology. The following protocols provide detailed steps for preparing high-concentration stock solutions.

Experimental Protocol: Preparation of a 50 mg/mL Carbenicillin Disodium Stock Solution

This protocol is suitable for most standard laboratory applications.

Materials:

-

Carbenicillin Disodium salt

-

Sterile distilled or deionized water

-

Sterile conical tubes or flasks

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Sterile microcentrifuge tubes or cryovials for aliquoting

Procedure:

-

Weighing: Accurately weigh 0.5 g of Carbenicillin Disodium powder.

-

Dissolving: In a sterile conical tube or flask, add the weighed Carbenicillin Disodium to 10 mL of sterile distilled water.[10]

-

Mixing: Vortex or gently swirl the solution until the powder is completely dissolved. The solution should be clear.

-

Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[10][11]

-

Filtering: Filter-sterilize the solution into a new sterile conical tube. It is recommended to pre-wet the filter with a small amount of sterile water to ensure maximum recovery of the stock solution.[2][10]

-

Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes or cryovials.[11][12]

-

Storage: Store the aliquots at -20°C.

Experimental Protocol: Preparation of a 100 mg/mL Carbenicillin Disodium Stock Solution

For applications requiring a higher concentration, the following protocol can be used.

Materials:

-

Carbenicillin Disodium salt

-

Sterile distilled or deionized water

-

Sterile conical tubes or flasks

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Sterile microcentrifuge tubes or cryovials for aliquoting

Procedure:

-

Weighing: Accurately weigh 1 g of Carbenicillin Disodium powder.

-

Dissolving: In a sterile conical tube or flask, add the weighed Carbenicillin Disodium to 10 mL of sterile distilled water.[11]

-

Mixing: Vortex or gently swirl the solution until the powder is completely dissolved to achieve a final concentration of 100 mg/mL.[11]

-

Sterilization: Sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile container.[11]

-

Aliquoting: Distribute the sterilized solution into appropriate volumes for single-use aliquots.[11]

-

Storage: Store the aliquots at -20°C for long-term use.

Stock Solution Stability and Storage

Proper storage is crucial to maintain the efficacy of Carbenicillin Disodium stock solutions.

| Storage Temperature | Stability Duration |

| -20°C | Up to 1 year.[2][10] Some sources suggest up to 6 months.[3][8] |

| 4°C | Up to 5 days.[4] Some sources suggest several weeks.[3] |

| Room Temperature | Several hours.[4] |

| 37°C (in media) | Approximately 3 days.[13] |

It is strongly recommended to store stock solutions in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles, which can degrade the antibiotic.

Mechanism of Action and Use as a Selective Agent

Carbenicillin, a β-lactam antibiotic, functions by inhibiting the synthesis of the bacterial cell wall.[6][14] Specifically, it acylates the penicillin-sensitive transpeptidase C-terminal domain, preventing the cross-linking of peptidoglycan strands.[14] This disruption of cell wall integrity leads to cell lysis and bacterial death. Its greater stability at lower pH and resistance to degradation by β-lactamase enzymes compared to ampicillin makes it a robust selection agent in bacterial transformation protocols.[4]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships discussed in this guide.

Caption: Workflow for the preparation and storage of Carbenicillin Disodium stock solutions.

Caption: Simplified mechanism of action of Carbenicillin Disodium.

References

- 1. agscientific.com [agscientific.com]

- 2. goldbio.com [goldbio.com]

- 3. khimexpert.com [khimexpert.com]

- 4. biomol.com [biomol.com]

- 5. Carbenicillin disodium CAS#: 4800-94-6 [m.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. ubpbio.com [ubpbio.com]

- 9. formedium.com [formedium.com]

- 10. scribd.com [scribd.com]

- 11. Carbenicillin [cytographica.com]

- 12. Carbenicillin Stock Solution [novoprolabs.com]

- 13. ulab360.com [ulab360.com]

- 14. Carbenicillin Disodium | C17H16N2Na2O6S | CID 20933 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of Bacterial Cell Wall Synthesis by Carbenicillin Disodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism by which Carbenicillin Disodium inhibits bacterial cell wall synthesis. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental processes.

Executive Summary

Carbenicillin, a semisynthetic penicillin antibiotic, exerts its bactericidal effect by interfering with the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][2] Its primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan chains.[1][2][3] By acylating the active site of these enzymes, particularly the transpeptidases, Carbenicillin effectively halts cell wall construction, leading to cell lysis and bacterial death.[1][2][4] This guide will delve into the specifics of this inhibitory action, presenting key quantitative metrics, detailed methodologies for its study, and visual diagrams to elucidate the complex processes involved.

Mechanism of Action: Inhibition of Peptidoglycan Transpeptidation

The structural integrity of the bacterial cell wall is maintained by a mesh-like polymer called peptidoglycan. The final step in its synthesis involves the cross-linking of linear glycan chains, a reaction catalyzed by the transpeptidase domain of high molecular weight PBPs.[4][5]

Carbenicillin, as a β-lactam antibiotic, is a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan precursor. This mimicry allows it to bind to the active site of the transpeptidase. The highly reactive β-lactam ring of Carbenicillin is then attacked by a serine residue in the enzyme's active site, forming a stable, covalent acyl-enzyme intermediate.[1][4] This acylation process effectively inactivates the transpeptidase, preventing it from carrying out its essential cross-linking function.[1][2] The inhibition of multiple PBPs disrupts the coordination of cell wall synthesis, ultimately leading to the activation of autolytic enzymes and subsequent cell lysis.[1]

Quantitative Data

The efficacy of Carbenicillin is quantified through its binding affinity to specific PBPs and its minimum inhibitory concentration (MIC) against various bacterial strains.

Penicillin-Binding Protein (PBP) Affinity

| Antibiotic | Organism | PBP Target | IC50 (µM) |

| Carbenicillin | Streptococcus pneumoniae | PBP3 | 0.018[1] |

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For Carbenicillin, MIC values are particularly relevant for its activity against Pseudomonas aeruginosa.

| Bacterial Strain | Inoculum Size | Median MIC (µg/mL) |

| Pseudomonas aeruginosa (200 strains) | High | 100[6] |

| Pseudomonas aeruginosa (200 strains) | Low | 37.5[6] |

It is noteworthy that in some strains of P. aeruginosa, Carbenicillin has been observed to induce the transcription of the ampC gene, which encodes a β-lactamase. However, this increase in transcripts does not always translate to a measurable increase in enzymatic activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of Carbenicillin with bacteria.

Determination of Minimum Inhibitory Concentration (MIC)

Broth Microdilution Method

This method determines the MIC of an antibiotic in a liquid growth medium.

-

Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of Carbenicillin Disodium in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should typically span from 0.125 to 256 µg/mL.

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Carbenicillin that completely inhibits visible bacterial growth, as detected by the naked eye.[7][8]

Penicillin-Binding Protein (PBP) Binding Assay

Competitive Fluorescent PBP Binding Assay

This assay measures the ability of a test antibiotic (Carbenicillin) to compete with a fluorescently labeled penicillin for binding to PBPs.

-

Bacterial Culture and Membrane Preparation:

-

Grow the bacterial strain of interest (e.g., P. aeruginosa) to mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Lyse the cells using a French press or sonication.

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation. Resuspend the membrane pellet in a storage buffer.

-

-

Competitive Binding Reaction:

-

In separate tubes, pre-incubate the membrane preparation with varying concentrations of Carbenicillin for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C) to allow for binding.

-

Add a fixed, saturating concentration of a fluorescently labeled penicillin, such as Bocillin FL (a fluorescent derivative of penicillin V), to each tube.

-

Incubate for a further period (e.g., 10 minutes) to allow the fluorescent probe to bind to any PBPs not occupied by Carbenicillin.

-

-

Detection and Quantification:

-

Stop the reaction by adding a sample buffer containing SDS.

-

Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled PBPs using a fluorescence scanner.

-

Quantify the intensity of the fluorescent bands. The decrease in fluorescence intensity with increasing concentrations of Carbenicillin corresponds to its binding to the PBPs.

-

-

Data Analysis:

-

Determine the IC50 value by plotting the percentage of inhibition of fluorescent probe binding against the logarithm of the Carbenicillin concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

Carbenicillin Disodium remains a significant antibiotic, particularly for its activity against Gram-negative pathogens like Pseudomonas aeruginosa. Its mechanism of action, centered on the irreversible acylation of penicillin-binding proteins and the subsequent inhibition of cell wall synthesis, is a classic example of targeted antimicrobial therapy. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals engaged in the study of this and other β-lactam antibiotics. A thorough understanding of these principles is essential for the continued development of novel strategies to combat bacterial resistance.

References

- 1. Expanded profiling of β-lactam selectivity for penicillin-binding proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Peptidoglycan biosynthesis-associated enzymatic kinetic characteristics and β-lactam antibiotic inhibitory effects of different Streptococcus pneumoniae penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Carbenicillin on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Development of Carbenicillin Resistance in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms by which bacteria develop resistance to carbenicillin, a semisynthetic penicillin antibiotic. Understanding these mechanisms is critical for the development of new therapeutic strategies to combat antibiotic resistance.

Core Mechanisms of Carbenicillin Resistance

Bacteria have evolved several sophisticated mechanisms to counteract the antibacterial effects of carbenicillin and other β-lactam antibiotics. The primary strategies include enzymatic degradation of the antibiotic, reduction of drug accumulation through decreased permeability and active efflux, and modification of the drug's target.

1.1. Enzymatic Degradation by β-Lactamases

The most prevalent mechanism of resistance to carbenicillin is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of carbenicillin, rendering the antibiotic inactive.[1][2][3] This enzymatic degradation prevents carbenicillin from reaching its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1]

-

Classification: β-Lactamases are a diverse group of enzymes. Some, like those produced by certain strains of Klebsiella, Escherichia coli, and Proteus mirabilis, can hydrolyze carbenicillin, although sometimes at lower rates compared to other penicillins like ampicillin.[4]

-

Resistance Levels: The level of resistance often correlates with the amount of β-lactamase produced and its catalytic efficiency against carbenicillin.[5]

1.2. Reduced Drug Permeability

Gram-negative bacteria possess an outer membrane that acts as a permeability barrier, which can limit the entry of antibiotics like carbenicillin.[6][7] Resistance can arise from modifications to this barrier.

-